Araldite

Description

Properties

IUPAC Name |

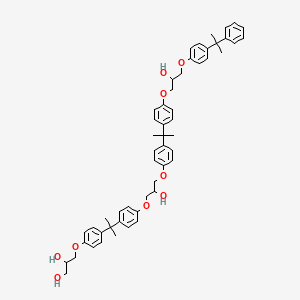

3-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H62O9/c1-52(2,38-10-8-7-9-11-38)39-12-24-48(25-13-39)60-34-45(57)35-61-50-28-18-42(19-29-50)54(5,6)43-20-30-51(31-21-43)63-37-46(58)36-62-49-26-16-41(17-27-49)53(3,4)40-14-22-47(23-15-40)59-33-44(56)32-55/h7-31,44-46,55-58H,32-37H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLNMOVIMRLOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OCC(COC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)OCC(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H62O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Araldite Embedding Medium for Electron Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Araldite, an epoxy resin, has long been a cornerstone of sample preparation for electron microscopy (EM). Its properties of uniform polymerization with minimal shrinkage, excellent preservation of ultrastructural details, and stability under the electron beam have made it a reliable choice for embedding a wide variety of biological specimens.[1][2][3] This technical guide provides a comprehensive overview of this compound embedding media, including their composition, properties, and detailed protocols for their use.

Core Components of this compound Embedding Media

This compound embedding media are typically composed of four key components, each with a specific function that can be modulated to achieve the desired block characteristics for sectioning.

-

Epoxy Resin: The fundamental component that forms the polymer matrix. Different types of this compound resins are available, each offering distinct properties.

-

Hardener: Anhydride (B1165640) compounds that cross-link the epoxy resin molecules, leading to the solidification of the medium. The choice and concentration of the hardener are primary determinants of the final block's hardness.

-

Accelerator: A tertiary amine that catalyzes the polymerization reaction between the resin and the hardener, controlling the rate of curing.

-

Plasticizer: An optional component added to increase the plasticity and reduce the brittleness of the cured block, which can improve sectioning quality.

The precise ratio of these components is critical for achieving optimal embedding results. It is essential to mix the components thoroughly to ensure a uniform and completely polymerized block.[4]

Types of this compound Resins for Electron Microscopy

Several types of this compound resins have been developed and utilized for electron microscopy. The choice of resin often depends on the specific requirements of the sample and the desired final block properties.

| Resin Type | Key Characteristics | Typical Applications |

| This compound 502 | A glycerol-based aromatic epoxy resin.[5] It produces a light gold-colored block and is known for its good beam stability.[6] However, it has a relatively high viscosity.[3][7] | General-purpose embedding of a wide range of biological tissues.[8] |

| This compound 6005 | Also known as "American this compound," it produces slightly harder blocks than this compound 502.[9] It is very viscous and its use is recommended for very hard specimens where deep penetration is not a primary concern.[10] | Embedding of hard tissues and materials. |

| This compound CY212 | A colorless, relatively low-viscosity epoxy resin with very low shrinkage. | Suitable for a variety of tissues and when minimal distortion is critical.[11] |

Ancillary Chemicals in this compound Formulations

The properties of the final this compound block are significantly influenced by the hardeners, accelerators, and plasticizers used in the formulation.

| Component | Chemical Name | Function | Key Properties |

| Hardener | Dodecenyl Succinic Anhydride (DDSA) | Cross-links the epoxy resin. | A commonly used hardener that produces blocks of moderate hardness. Density: ~1.00 g/mL.[5][12] |

| Nadic Methyl Anhydride (NMA) | A hardener that produces harder, more brittle blocks than DDSA. | Often used in combination with DDSA to adjust block hardness. | |

| Accelerator | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Catalyzes the polymerization reaction. | A traditional accelerator. Recommended concentration: 1.5-2.0%.[6] |

| Benzyldimethylamine (BDMA) | A more modern accelerator. | Lower viscosity and longer shelf life than DMP-30.[9][11] Recommended concentration: 2.5-3.0%.[9] | |

| Plasticizer | Dibutyl phthalate (B1215562) (DBP) | Increases the plasticity of the block. | Reduces brittleness and can improve sectioning. |

Experimental Protocols

The following sections provide detailed methodologies for preparing biological samples for electron microscopy using this compound embedding media.

I. Preparation of this compound Embedding Medium

This protocol describes the preparation of a standard this compound 502 embedding medium. The ratios of the components can be adjusted to modify the hardness of the final block.

Materials:

-

This compound 502 Resin

-

Dodecenyl Succinic Anhydride (DDSA)

-

Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)

-

(Optional) Dibutyl phthalate (DBP) or Nadic Methyl Anhydride (NMA)

-

Glass vials or beaker

-

Stirring rod or magnetic stirrer

-

Oven pre-heated to 60°C

Procedure:

-

To reduce viscosity and facilitate mixing, gently warm the this compound 502 resin and DDSA hardener to 60°C.[4][5]

-

In a clean, dry glass container, combine the desired amounts of this compound 502 and DDSA. A common starting formulation is a 1:1 ratio by volume.

-

(Optional) To create a softer block, add Dibutyl phthalate. To create a harder block, replace a portion of the DDSA with NMA (e.g., for every 1 ml of DDSA removed, add 0.5 ml of NMA).[5]

-

Mix the resin and hardener thoroughly for several minutes until the mixture is homogeneous.

-

Just before use, add the accelerator. Use BDMA at a concentration of 2.5-3.0% or DMP-30 at 1.5-2.0% of the total volume of resin and hardener.[6][9]

-

Mix the complete embedding medium thoroughly for another 2-3 minutes.

Quantitative Data: Standard this compound 502 Formulation

| Component | Volume (mL) for a standard mix |

| This compound 502 | 10 |

| DDSA | 10 |

| BDMA | 0.5 - 0.6 |

II. Sample Preparation Workflow for Animal Tissues

This protocol outlines the standard steps for fixing, dehydrating, and embedding animal tissues in this compound.

A. Fixation:

-

Immediately after dissection, immerse small tissue blocks (no more than 1 mm in one dimension) in a primary fixative solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M phosphate (B84403) or cacodylate buffer, pH 7.2-7.4) for 2-4 hours at 4°C.

-

Wash the tissue blocks three times in the buffer for 15 minutes each.

-

Post-fix the tissues in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature in a fume hood.

-

Wash the tissue blocks three times in distilled water for 15 minutes each.

B. Dehydration:

-

Dehydrate the tissue blocks through a graded series of ethanol (B145695):

-

50% Ethanol: 20 minutes

-

75% Ethanol: 20 minutes

-

100% Ethanol: 20 minutes (repeat twice)[8]

-

-

Transfer the tissue blocks to a transitional solvent, such as propylene (B89431) oxide, for two changes of 15 minutes each.[8] This step is crucial as ethanol is not fully miscible with this compound.

C. Infiltration:

-

Infiltrate the tissues with a series of this compound and propylene oxide mixtures on a rotator:

-

1:1 mixture of this compound embedding medium and propylene oxide for 1-3 hours.

-

3:1 mixture of this compound embedding medium and propylene oxide for 3-6 hours or overnight.

-

-

Transfer the tissues to 100% fresh this compound embedding medium for at least 6 hours, with one change of fresh resin.

D. Embedding and Polymerization:

-

Place individual tissue blocks at the bottom of embedding molds (e.g., BEEM® capsules).

-

Fill the molds with fresh, bubble-free this compound embedding medium.

-

Polymerize the blocks in an oven at 60°C for 24-48 hours.

-

Allow the blocks to cool to room temperature before trimming and sectioning.

III. Sample Preparation Workflow for Plant Tissues

This protocol is adapted for the embedding of plant tissues, which often require longer infiltration times due to the presence of cell walls.

A. Fixation:

-

Fix small pieces of plant tissue (e.g., leaf sections, root tips) in a solution containing 2.5% glutaraldehyde and 3.5% formaldehyde (B43269) in 0.1-0.2 M sodium cacodylate buffer with ~0.12 M sucrose.

-

Apply a vacuum for short periods to aid fixative penetration.

-

Wash the tissues three times in the buffer for 15 minutes each.

-

Post-fix in 1% osmium tetroxide in the same buffer for 2 hours at room temperature.

-

Wash the tissues three times in distilled water for 5 minutes each.

B. Dehydration:

-

Dehydrate the tissues in a graded series of ethanol, with each step lasting 10 minutes: 15%, 30%, 50%, 70-75%, 80%, 90%, 95%.

-

Perform three washes in 100% ethanol, followed by one wash in 100% acetone.

C. Infiltration:

-

Infiltrate the tissues with a graded series of this compound in acetone, with gentle shaking, often overnight for each step to ensure complete penetration:

-

5% this compound in acetone

-

10% this compound in acetone

-

20% this compound in acetone

-

40% this compound in acetone

-

60% this compound in acetone

-

80% this compound in acetone

-

90% this compound in acetone

-

95% this compound in acetone

-

-

Perform three changes of pure this compound resin, each overnight with shaking.

D. Embedding and Polymerization:

-

Position the infiltrated plant tissues in embedding molds with a small amount of resin.

-

Fill the molds with fresh this compound and cure in a 60°C oven overnight.

Visualizations

Chemical Polymerization Pathway

The following diagram illustrates the chemical reactions involved in the polymerization of this compound resin. The anhydride hardener opens the epoxy rings of the this compound molecules, and the amine accelerator catalyzes this process, leading to a cross-linked polymer network.

References

- 1. This compound as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. agarscientific.com [agarscientific.com]

- 5. tedpella.com [tedpella.com]

- 6. tedpella.com [tedpella.com]

- 7. researchgate.net [researchgate.net]

- 8. 2spi.com [2spi.com]

- 9. emsdiasum.com [emsdiasum.com]

- 10. laddresearch.com [laddresearch.com]

- 11. taab.co.uk [taab.co.uk]

- 12. Epoxy embedding medium, hardener DDSA for microscopy 26544-38-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Araldite M

Araldite M is a specialized epoxy resin system primarily utilized as an embedding medium in microscopy, particularly for the preparation of biological specimens for electron microscopy.[1][2] Its formulation is designed to provide excellent preservation of cellular and tissue fine structures. This guide provides a detailed overview of its properties, experimental protocols for its use, and a workflow for the embedding process.

Chemical Composition

This compound M is typically supplied as a multi-component kit. The final cured resin is a result of the reaction between these components. The exact composition can be adjusted to achieve desired block hardness for sectioning.[3][4][5] A common formulation consists of:

-

Resin: this compound M (also known as this compound CY 212)[1][6]

-

Hardener: Dodecenyl succinic anhydride (B1165640) (DDSA)[1][6]

-

Plasticizer: Dibutyl phthalate (B1215562) (DBP)[1][6]

-

Accelerator: 2,4,6-Tridimethylaminomethyl phenol (B47542) (DMP-30)[1][6]

Physical and Chemical Properties

Quantitative data for this compound M is not as extensively published in consolidated datasheets as it is for industrial this compound adhesives. The following tables summarize the available information.

Table 1: General Physical and Chemical Properties of Uncured this compound M Resin

| Property | Value | Source |

| Form | Viscous liquid | [1] |

| Color | Light yellow | [1][7] |

| Refractive Index (n/D) | 1.555 - 1.570 | [1][7] |

| Boiling Point | 165-170 °C @ 14 mm Hg | [8] |

| Density | 1.038 g/mL @ 25 °C | [8] |

| Solubility | Slightly soluble in water | [8] |

| Storage Temperature | Room temperature | [1][7] |

Table 2: Properties of Cured this compound M Embedding Medium

Note: The mechanical and thermal properties of the cured this compound M block are highly dependent on the precise mixing ratio of the resin, hardener, plasticizer, and accelerator, as well as the curing conditions (time and temperature). The values below are general characteristics rather than specific quantitative data, as these are often adjusted by the end-user for optimal sectioning.

| Property | Description | Source |

| Polymerization Shrinkage | Very low, which is critical for preserving the morphology of embedded samples. | [3][4][6] |

| Sublimation in Microscope | Does not sublime under the electron beam, providing stable support for the specimen. | [1][7] |

| Hardness | Can be varied by adjusting the proportion of plasticizer (dibutyl phthalate) to achieve the desired hardness for ultrathin sectioning. | [3][4][5] |

| Adhesion | Exhibits good adhesion to biological tissues. | [6] |

| Uniformity | The reaction is uniform, resulting in a homogenous block. | [6] |

Experimental Protocol: Embedding Biological Samples in this compound M

The following is a detailed methodology for embedding biological tissues in this compound M for electron microscopy. This protocol is a standard procedure and may require optimization based on the specific tissue type.

Materials:

-

This compound M resin

-

Dodecenyl succinic anhydride (DDSA) hardener

-

Dibutyl phthalate (DBP) plasticizer

-

2,4,6-Tridimethylaminomethyl phenol (DMP-30) accelerator

-

Propylene (B89431) oxide

-

Ethanol (B145695) (graded series: 50%, 70%, 90%, 100%)

-

Fixed biological tissue samples

-

Embedding capsules or molds

-

Oven for polymerization

Procedure:

-

Fixation: Tissues are first fixed using standard electron microscopy fixatives (e.g., glutaraldehyde (B144438) followed by osmium tetroxide).

-

Dehydration: The fixed tissues are dehydrated through a graded series of ethanol to remove water. This typically involves sequential immersion in 50%, 70%, 90%, and 100% ethanol.

-

Infiltration with Propylene Oxide: The dehydrated tissue is then infiltrated with propylene oxide, which acts as a transitional solvent between the ethanol and the epoxy resin.

-

Infiltration with this compound M Mixture:

-

Prepare the this compound M embedding mixture according to the desired hardness. A common starting ratio is equal parts this compound M and DDSA, with a smaller amount of DBP and DMP-30.

-

The tissue is first placed in a 1:1 mixture of this compound M embedding mixture and propylene oxide.[2] This allows for gradual infiltration of the resin into the tissue.

-

The tissue is then transferred to pure this compound M embedding mixture. Longer soaking times are recommended to ensure complete penetration due to the viscosity of the resin.[4][5]

-

-

Embedding: The infiltrated tissue is placed in an embedding capsule or mold, which is then filled with fresh this compound M embedding mixture.

-

Polymerization (Curing): The capsules are placed in an oven for polymerization. The curing process typically involves heating at a specific temperature (e.g., 60°C) for a set period (e.g., 48 hours) to ensure complete hardening of the resin block.

-

Sectioning: Once cured, the this compound M block containing the tissue can be trimmed and sectioned using an ultramicrotome to produce ultrathin sections for viewing in the electron microscope.

Signaling Pathways and Logical Relationships

The concept of "signaling pathways" is not applicable to this compound M, as it is a synthetic epoxy resin and does not participate in biological signaling. However, a logical workflow for its primary application in preparing biological samples for microscopy can be visualized.

Caption: Workflow for embedding biological samples in this compound M.

Safety Information

This compound M and its components are chemicals that require careful handling. Users should always consult the Safety Data Sheet (SDS) provided by the manufacturer. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate gloves, eye protection, and a lab coat.[1]

-

Ventilation: Work in a well-ventilated area to avoid inhaling vapors.

-

Skin Contact: Avoid direct contact with the skin. In case of contact, wash thoroughly with soap and water.[9]

-

Hazard Classifications: this compound M is associated with hazard statements such as H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H360FD (may damage fertility or the unborn child), and H411 (toxic to aquatic life with long-lasting effects).[1][2]

References

- 1. This compound® M suitable for (use as an embedding medium) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound® M suitable for (use as an embedding medium) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound as an Embedding Medium for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. nisshin-em.co.jp [nisshin-em.co.jp]

- 7. This compound® M suitable for (use as an embedding medium) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3101-60-8 CAS MSDS (this compound M) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. backoffice.hoyermotors.com [backoffice.hoyermotors.com]

Araldite 502 Epoxy Resin: A Technical Guide for Biological Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Araldite 502 epoxy resin, a widely used embedding medium for the preparation of biological samples for electron microscopy (EM) and light microscopy. This document details the resin's core properties, various formulations, and standardized experimental protocols to ensure optimal sample preservation and high-quality imaging.

Introduction to this compound 502

This compound 502 is an epoxy resin that yields a light gold-colored block upon polymerization.[1][2][3] It is favored in biological sample preparation for its excellent beam stability under the electron beam and minimal shrinkage during curing, which is as low as 1-2%.[4][5][6] These characteristics are crucial for maintaining the ultrastructural integrity of cells and tissues. While it can be used with various organic solvents for dehydration, a transitional solvent like propylene (B89431) oxide is recommended to ensure complete miscibility with the resin.[1][3][7] Although this compound 502 has a higher viscosity compared to some other resins like Eponate, this can be managed by warming the components prior to mixing.[4][5][8]

Properties and Formulations

The final properties of the this compound 502 block, such as hardness and sectioning quality, are highly dependent on the formulation, specifically the ratio of resin to hardener and the type and concentration of the accelerator.

Core Components

This compound 502 embedding kits typically consist of the following components:

-

This compound 502 Resin: A glycerol-based aromatic epoxy resin.[5] Some formulations contain dibutyl phthalate (B1215562) (DBP) as a plasticizer to reduce the hardness of the final block.[5][9]

-

Hardener (Anhydride): Dodecenylsuccinic anhydride (B1165640) (DDSA) is the most common hardener used with this compound 502.[1][10][11] The ratio of DDSA to this compound 502 can be adjusted to alter the hardness of the block.[7][10] For harder blocks, NMA (Nadic methyl anhydride) can be used to replace a portion of the DDSA.[1][5][12]

-

Accelerator (Tertiary Amine): The accelerator catalyzes the polymerization of the resin and hardener. Common accelerators include:

-

DMP-30 (2,4,6-Tri(dimethylaminomethyl)phenol): Used at a concentration of 1.5-2%.[4][5][11]

-

BDMA (Benzyldimethylamine): Has a lower viscosity and diffuses more rapidly into tissues.[4][9] It is typically used at a concentration of 2.5-3%.[5][13] BDMA is often preferred for better penetration and a longer shelf life compared to DMP-30.[5][9][14]

-

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound 502 and its components.

Table 1: Physical Properties of this compound 502 and its Components

| Component | Specific Gravity (g/mL) | Viscosity at 25°C (cP) | Boiling Point (°C) | Flash Point (°C) |

| This compound 502 Resin | 1.13 - 1.17 | 2100 - 3600 | >200 | 160 - 192 |

| DDSA | 1.00 | 290 | - | - |

| NMA | - | 225 - 315 | - | - |

| DMP-30 | 0.97 | - | - | - |

| BDMA | 0.90 | - | - | - |

Data sourced from references[3][4][5][15].

Table 2: Common this compound 502 Formulations

| Formulation | This compound 502 | DDSA | Accelerator | Notes |

| Luft's Formula | 54 ml | 46 ml | 1.5-2.0% DMP-30 | A widely used standard formulation.[11][12][13][16] |

| Standard EMS | 20 ml | 22 ml | 0.63-0.84 ml DMP-30 or 1-1.2 ml BDMA | Recommended for general use.[1][12][17] |

| SPI Supplies | 10.0 g | 7.8 g | 0.27 g DMP-30 or 0.45 g BDMA | Formulation provided by weight for precision.[10] |

| Ladd Research | 100 g | 74-80 g (depending on WPE) | 0.14 ml DMP-30 per 10g of mixture | Emphasizes the importance of Weight Per Epoxide (WPE) for reproducibility.[18] |

WPE (Weight Per Epoxide equivalent) can vary between batches of this compound 502, which can affect the final block hardness. It is recommended to use formulations based on weight for reproducible results.[18]

Table 3: Curing Parameters

| Temperature (°C) | Duration | Notes |

| 60 | 12 - 48 hours | The most common curing temperature. Longer times can improve sectioning properties.[1][4][18][19] |

| 35 -> 45 -> 60 | Overnight at each temperature | A three-stage curing process that can result in more uniform polymerization.[6][7][9][10] |

| 45 | 72 - 96 hours (minimum) | For heat-sensitive samples.[9] |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of biological sample preparation using this compound 502.

Fixation

The goal of fixation is to preserve the cellular structure as close to its living state as possible.

Protocol:

-

Primary Fixation: Immerse small tissue blocks (approx. 1-2 mm³) in a primary fixative solution. A common fixative is a mixture of glutaraldehyde (B144438) and formaldehyde (B43269) in a suitable buffer (e.g., 2.5% glutaraldehyde, 3.5% formaldehyde in 0.1-0.2 M sodium cacodylate buffer).[1][12][20][21] The duration of fixation can range from 2 hours to overnight, depending on the tissue size and type.[14]

-

Washing: Wash the tissue blocks three times in the buffer solution for 5-10 minutes each to remove excess fixative.[21]

-

Post-fixation (Secondary Fixation): Immerse the tissue blocks in a 1% osmium tetroxide solution in the same buffer for 1-2 hours. This step enhances contrast and preserves lipids.[14][21]

-

Washing: Wash the tissue blocks three times in distilled water for 5 minutes each.[21]

Dehydration

Dehydration removes water from the tissue, which is immiscible with the epoxy resin.

Protocol:

-

Graded Ethanol Series: Sequentially immerse the tissue blocks in increasing concentrations of ethanol:

-

Transitional Solvent: Immerse the tissue blocks in a transitional solvent, typically propylene oxide, for 15 minutes (2 changes).[1][7][10][12] Acetone can also be used as an alternative.[14][15]

Infiltration

Infiltration involves the gradual replacement of the transitional solvent with the this compound 502 resin mixture.

Protocol:

-

Preparation of Resin Mixture: Prepare the desired this compound 502 formulation. It is recommended to warm the resin and hardener to 60°C to reduce their viscosity before mixing.[1][5][19][20] The accelerator should be added just before use.[11]

-

Graded Infiltration:

-

Immerse the tissue blocks in a 1:1 mixture of propylene oxide and the complete this compound 502 mixture for at least 1 hour at room temperature.[1][15][19] A specimen rotator is recommended for all infiltration steps.[1][19][20]

-

Remove the 1:1 mixture and replace it with a 1:3 mixture of propylene oxide and the complete this compound 502 mixture for 3-6 hours or longer.[6]

-

Remove the 1:3 mixture and replace it with 100% complete this compound 502 mixture and leave for 6-12 hours (or overnight) at room temperature.[1][18][19]

-

Replace the resin with a fresh change of 100% complete this compound 502 mixture for at least 2 hours.[19]

-

Embedding and Polymerization

In this final step, the infiltrated tissues are placed in molds with fresh resin and polymerized.

Protocol:

-

Embedding: Transfer each tissue sample to a dry embedding mold (e.g., BEEM® capsules or flat embedding molds).[18][20] Fill the mold with fresh, complete this compound 502 mixture.

-

Polymerization (Curing): Place the filled molds in an oven at 60°C for 12-48 hours.[1][18][19] The exact time will depend on the formulation and desired block hardness. For better sectioning, a longer curing time of 24-48 hours is often beneficial.[1][18][19][20]

-

Cooling: After polymerization, allow the blocks to cool to room temperature before trimming and sectioning.[1][7][19]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

General Workflow for Biological Sample Preparation

Caption: Overview of the sample preparation workflow using this compound 502.

Detailed Dehydration and Infiltration Protocol

Caption: Step-by-step dehydration and infiltration protocol.

Conclusion

This compound 502 remains a reliable and effective embedding medium for biological sample preparation in electron microscopy. Its excellent stability and low shrinkage contribute to high-quality ultrastructural preservation. By carefully controlling the formulation and following standardized protocols for fixation, dehydration, and infiltration, researchers can consistently produce high-quality blocks for sectioning and imaging. The choice of accelerator and the precise ratio of resin to hardener can be tailored to the specific needs of the tissue being studied, offering a degree of flexibility that has contributed to its enduring popularity in the field.

References

- 1. emsdiasum.com [emsdiasum.com]

- 2. Kit this compound 502 - Koch Electron Microscopy [kochelectron.com.br]

- 3. proscitech.com.au [proscitech.com.au]

- 4. tedpella.com [tedpella.com]

- 5. tedpella.com [tedpella.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. 2spi.com [2spi.com]

- 8. Epoxy Resins in Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SPI-Chem this compound 502 with BDMA Embedding Resin Kit 1150 ml (CofC not available) [DGPACK] | 02658-AB | SPI Supplies [2spi.com]

- 10. 2spi.com [2spi.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. This compound 502 [scienceservices.eu]

- 13. emsdiasum.com [emsdiasum.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. tedpella.com [tedpella.com]

- 16. This compound 502 Kit - Delta Microscopies [deltamicroscopies.com]

- 17. This compound 502 [scienceservices.de]

- 18. laddresearch.com [laddresearch.com]

- 19. emsdiasum.com [emsdiasum.com]

- 20. e95e2a0e.delivery.rocketcdn.me [e95e2a0e.delivery.rocketcdn.me]

- 21. prometheusprotocols.net [prometheusprotocols.net]

An In-depth Technical Guide to the Ideal Qualities of an Embedding Medium for Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of ultrastructural detail, the choice of an embedding medium for electron microscopy (EM) is a critical determinant of experimental success. The ideal medium serves as the bridge between the hydrated biological specimen and the high-vacuum environment of the electron microscope, providing the necessary support for ultrathin sectioning while preserving the intricate architecture of cells and tissues. This guide delves into the essential qualities of an embedding medium, presents a comparative analysis of commonly used resins, and provides detailed protocols to aid in the selection and application of the optimal medium for your research needs.

Core Principles: The Ideal Embedding Medium

The perfect embedding medium would be an inert, electron-transparent substance that seamlessly infiltrates the tissue, polymerizes uniformly with negligible volume change, and provides a block of the ideal hardness for sectioning. While no single medium is perfect for all applications, a thorough understanding of the ideal characteristics is essential for making an informed choice. These qualities can be broadly categorized into physical, chemical, and performance-related properties.[1][2][3]

Key qualities of an ideal embedding medium include:

-

Low Viscosity: A low viscosity allows the monomeric resin to readily penetrate the smallest intracellular and extracellular spaces, ensuring complete infiltration and minimizing the risk of artifacts caused by incomplete embedding.[1][2][3][4]

-

Uniform Polymerization: The medium should polymerize uniformly throughout the tissue block without generating significant heat, which could damage delicate structures.[1][2]

-

Minimal Volume Change: Shrinkage or expansion during polymerization can lead to distortion of cellular and tissue architecture. An ideal medium exhibits minimal volume change upon curing.[1][2][5] Epoxy resins, for example, have a low shrinkage of less than 2%.[5][6]

-

Optimal Hardness and Plasticity: The cured block must be of appropriate hardness to allow for the cutting of ultrathin sections (typically 50-100 nm) without crumbling or chattering. It should also possess some degree of plasticity to prevent the sections from being too brittle.[1] The optimal hardness for ultrathin sectioning has been determined to be in the range of 13–18 HV (Vickers hardness).[1]

-

Excellent Preservation of Ultrastructure: The primary function of the embedding medium is to preserve the fine structural details of the specimen. This includes membranes, organelles, and macromolecular assemblies.[1][2]

-

Stability under the Electron Beam: The polymerized resin must be stable and not sublime or distort when exposed to the high energy of the electron beam, which can generate localized heating.[1][2][5][7]

-

Electron Lucency: The embedding medium itself should be as transparent to electrons as possible to provide high contrast for the stained biological structures within the section.[1]

-

Solubility in Dehydrating Agents: The monomeric resin must be soluble in the dehydrating agents (e.g., ethanol (B145695), acetone) used to remove water from the biological sample.[1][2]

-

Chemical Inertness and Preservation of Antigenicity: For immunocytochemical studies, the embedding medium and the embedding process should not destroy the antigenicity of the molecules of interest. Hydrophilic acrylic resins are often preferred for this reason.[8][9]

-

Safety and Availability: Ideally, the components of the embedding medium should be readily available, have a long shelf life, and pose minimal health risks to the user.[1][2]

Comparative Analysis of Common Embedding Media

The two most widely used classes of embedding media for electron microscopy are epoxy resins and acrylic resins. Each has its own set of advantages and disadvantages, making the choice dependent on the specific experimental goals.

| Property | Epoxy Resins (e.g., Epon, Araldite, Spurr's) | Acrylic Resins (e.g., LR White, Lowicryl) |

| Viscosity | Generally higher (e.g., Epon 812: 150-220 cps) | Generally lower, facilitating infiltration.[8] |

| Polymerization Shrinkage | Low (<2%)[5][6] | Can be more variable.[5] |

| Hardness (Vickers) | Can be varied by adjusting the ratio of hardeners (e.g., EMbed 812: ~10-18 HV)[1] | Generally softer than epoxy resins. |

| Curing Time & Temperature | Typically requires heat for polymerization (e.g., 60-70°C for 8-48 hours).[7][8] | Can be polymerized by heat or UV light, often at lower temperatures.[8] |

| Ultrastructural Preservation | Excellent, the standard for morphological studies.[5][8] | Good, but can sometimes be less detailed than epoxy resins.[9] |

| Electron Beam Stability | Relatively stable.[5] | Can be less stable than epoxy resins.[5] |

| Antigenicity Preservation | Generally poor due to the hydrophobic nature and high curing temperatures.[8] | Good, especially with low-temperature curing methods, making them suitable for immunocytochemistry.[8] |

| Dehydration Requirement | Complete dehydration is necessary.[5][8] | Can tolerate small amounts of water (hydrophilic), allowing for partial dehydration.[9] |

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for embedding biological samples in epoxy and acrylic resins. It is crucial to note that specific timings and concentrations may need to be optimized depending on the tissue type and size.

Protocol 1: Epoxy Resin Embedding (e.g., Epon 812)

This protocol is a standard procedure for achieving excellent morphological preservation.

1. Primary Fixation:

-

Immerse small tissue blocks (approx. 1 mm³) in a primary fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer, pH 7.4) for 2-4 hours at room temperature or overnight at 4°C.

2. Rinsing:

-

Wash the tissue blocks three times in 0.1 M sodium cacodylate buffer for 10 minutes each.

3. Secondary Fixation:

-

Post-fix the tissue in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature. This step enhances contrast and preserves lipids.

4. Rinsing:

-

Wash the tissue blocks three times in distilled water for 10 minutes each.

5. Dehydration:

-

Dehydrate the tissue through a graded series of ethanol:

-

50% ethanol for 10 minutes

-

70% ethanol for 10 minutes

-

90% ethanol for 10 minutes

-

100% ethanol, three changes of 15 minutes each.

-

6. Transition to Resin:

-

Immerse the tissue in propylene (B89431) oxide, two changes of 15 minutes each.

7. Infiltration:

-

Infiltrate the tissue with a series of resin-propylene oxide mixtures:

-

1:1 mixture of Epon 812 resin and propylene oxide for 1-2 hours.

-

3:1 mixture of Epon 812 resin and propylene oxide for 2-4 hours or overnight.

-

100% Epon 812 resin, two changes of 2-4 hours each.

-

8. Embedding and Polymerization:

-

Place the infiltrated tissue in embedding molds filled with fresh Epon 812 resin.

-

Polymerize in an oven at 60°C for 48 hours.

Protocol 2: Acrylic Resin Embedding (e.g., LR White) for Immunocytochemistry

This protocol is designed to preserve antigenicity for subsequent immunolabeling studies.

1. Primary Fixation:

-

Fix small tissue blocks in a milder fixative (e.g., 4% paraformaldehyde and 0.1% glutaraldehyde in 0.1 M phosphate (B84403) buffer, pH 7.4) for 2 hours at room temperature.

2. Rinsing:

-

Wash the tissue blocks three times in 0.1 M phosphate buffer for 10 minutes each.

3. Dehydration (Partial):

-

Dehydrate the tissue through a graded series of ethanol at progressively lower temperatures:

-

30% ethanol at 4°C for 30 minutes.

-

50% ethanol at -20°C for 60 minutes.

-

70% ethanol at -20°C for 60 minutes.

-

4. Infiltration:

-

Infiltrate the tissue with LR White resin mixed with 70% ethanol at -20°C:

-

1:2 mixture of LR White and 70% ethanol for 60 minutes.

-

1:1 mixture of LR White and 70% ethanol for 60 minutes.

-

100% LR White, three changes of 60 minutes each.

-

5. Embedding and Polymerization:

-

Place the infiltrated tissue in gelatin capsules filled with fresh LR White resin.

-

Polymerize under UV light at -20°C for 24-48 hours, followed by 24 hours at room temperature. Alternatively, heat polymerization can be performed at 50-60°C for 24 hours if antigenicity is not a primary concern.[8]

Visualizing the Workflow

To better understand the procedural differences between epoxy and acrylic resin embedding, the following diagrams illustrate the key steps and decision points in each workflow.

Caption: Comparative workflow for epoxy and acrylic resin embedding.

References

- 1. Quantitative evaluation of embedding resins for volume electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TEM Sample preparation | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 3. EMBEDDING MEDIA [ou.edu]

- 4. A low-viscosity epoxy resin embedding medium for electron microscopy. (1969) | Arthur R. Spurr | 13443 Citations [scispace.com]

- 5. Transmission electron microscopy | Basicmedical Key [basicmedicalkey.com]

- 6. emsdiasum.com [emsdiasum.com]

- 7. uvic.ca [uvic.ca]

- 8. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 9. A comparison of different embedding media on the ultrastructure of the trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Araldite® Polymerization and Shrinkage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the polymerization and shrinkage phenomena associated with Araldite® epoxy resins. Understanding these core principles is crucial for the successful application of these versatile adhesives and materials in research, development, and manufacturing.

The Chemistry of this compound® Polymerization

This compound® adhesives are two-component systems consisting of an epoxy resin and a hardener.[1] The polymerization, or curing, process is an exothermic chemical reaction that commences upon mixing these two components.[1] This reaction transforms the low-viscosity liquid into a rigid, three-dimensional cross-linked network, resulting in a strong and durable bond.

The fundamental chemistry involves the reaction between the epoxide groups (oxirane rings) of the resin and the active hydrogen atoms of the hardener.[2] For many common this compound® systems, particularly those that cure at room temperature, the hardeners are polyamines.[2] The curing mechanism proceeds as follows:

-

Primary Amine Reaction: A primary amine group (-NH2) on the hardener molecule acts as a nucleophile and attacks the carbon atom of the epoxy ring. This leads to the opening of the epoxy ring and the formation of a hydroxyl group (-OH) and a secondary amine.

-

Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, continuing the chain growth.

-

Cross-linking: Since both the epoxy resin and the hardener molecules typically have multiple reactive sites (functionalities greater than two), a complex, three-dimensional network is formed. This extensive cross-linking is responsible for the final mechanical and thermal properties of the cured adhesive.[2]

The hydroxyl groups formed during the reaction can also participate in further reactions, especially at elevated temperatures, contributing to the overall network structure.[2]

Factors Influencing Polymerization Kinetics

The rate and extent of the polymerization reaction are influenced by several factors:

-

Temperature: Higher temperatures generally accelerate the curing process. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.

-

Catalysts: The presence of catalysts can significantly increase the reaction rate.

-

Chemical Structure: The specific chemical structures of the epoxy resin and the hardener play a crucial role in their reactivity and the final properties of the cured product.

Understanding Polymerization Shrinkage

A virtually unavoidable consequence of the polymerization of epoxy resins is volumetric shrinkage. This phenomenon arises from the conversion of monomers into a more densely packed polymeric structure. During this process, the intermolecular distances between monomer units, governed by van der Waals forces, are replaced by much shorter covalent bonds within the polymer network.[3][4] This reduction in free volume manifests as a macroscopic decrease in the overall volume of the material.[3]

The magnitude of shrinkage can have significant implications, particularly in applications requiring high precision. Uncontrolled shrinkage can lead to:

-

Internal Stresses: The development of internal stresses can compromise the integrity of the adhesive bond and the bonded components.

-

Dimensional Inaccuracy: Shrinkage can alter the final dimensions of a molded part, leading to a poor fit.

-

Warpage and Cracking: In constrained geometries, shrinkage-induced stresses can cause warping of the assembly or even cracking of the adhesive.

Factors Affecting Shrinkage

Several factors influence the degree of shrinkage in this compound® and other epoxy systems:

-

Resin and Hardener Chemistry: The molecular structure of the resin and hardener dictates the initial free volume and the packing efficiency of the resulting polymer network.

-

Curing Temperature: Higher curing temperatures can lead to greater shrinkage upon cooling to room temperature due to thermal contraction.

-

Fillers: The incorporation of inorganic fillers can significantly reduce overall shrinkage as they displace a portion of the reactive resin volume.[5]

Quantitative Data

The following tables summarize key quantitative data related to the polymerization and shrinkage of various this compound® systems.

Table 1: Polymerization Kinetic Data for Selected this compound® Systems

| This compound® System | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Reference |

| This compound® LY556 / HY917 / DY070 | DSC | 57.48 | - | - | [6] |

| This compound® LY 5052 / Aradur® 5052 | DSC (Borchardt-Daniels) | 48.7 | 1.1 x 10⁶ | 0.86 | [7] |

| This compound® DLS 772 / 4 4' DDS | DSC | Lower with microwave curing | - | - | [8] |

Note: Kinetic parameters are highly dependent on the specific experimental conditions and the kinetic model used for analysis.

Table 2: Volumetric Shrinkage of Various this compound® Systems

| This compound® System | Shrinkage (%) | Measurement Method | Reference |

| This compound® 2021 | ~13 | Not Specified | [9] |

| This compound® LY 564 / Aradur 22962 | 3.5 - 4.5 | Density Measurement | [2] |

| Amine-cured bisphenol A epoxy | 3.2 | DMA and Pycnometer | [10] |

| This compound® 2011 | Low Shrinkage | Technical Datasheet | [11] |

| This compound® Standard | Low Shrinkage | Technical Datasheet | [5] |

| This compound® 8579 | Negligible Shrinkage | Technical Datasheet | [12] |

Experimental Protocols

Measurement of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for studying the kinetics of epoxy curing by measuring the heat flow associated with the exothermic polymerization reaction.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the uncured, thoroughly mixed this compound® resin and hardener is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Isothermal Analysis:

-

The sample is rapidly heated to a specific isothermal curing temperature.

-

The heat flow is recorded as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

-

The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.

-

The degree of cure (α) at any given time (t) is calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction: α = ΔH_t / ΔH_total.

-

The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).

-

This procedure is repeated at several different isothermal temperatures to determine the temperature dependence of the reaction.

-

-

Non-isothermal (Dynamic) Analysis:

-

The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire curing reaction.

-

The heat flow is recorded as a function of temperature.

-

Kinetic parameters such as the activation energy (Ea) can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

-

-

Kinetic Modeling: The data obtained from isothermal and/or non-isothermal experiments can be fitted to various kinetic models, such as the n-th order or autocatalytic (e.g., Kamal-Sourour) models, to determine the rate constants and reaction orders.

Measurement of Volumetric Shrinkage

4.2.1. Gas Pycnometry Method (based on ISO 1183-3)

This method determines the density of the uncured and cured adhesive, from which the volumetric shrinkage can be calculated.[8]

Methodology:

-

Density of Uncured Adhesive:

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Weigh a clean, empty sample cup.

-

Add a known mass of the freshly mixed, uncured this compound® to the sample cup.

-

Place the sample cup in the pycnometer's analysis chamber.

-

Run the analysis to determine the volume of the uncured sample.

-

Calculate the density of the uncured adhesive (ρ_uncured = mass / volume).

-

-

Density of Cured Adhesive:

-

Cure a sample of the this compound® according to the desired curing schedule in a mold of a suitable shape (e.g., small cubes or cylinders).

-

After complete curing and cooling to room temperature, weigh the cured sample.

-

Place the cured sample in the pycnometer's analysis chamber.

-

Run the analysis to determine the volume of the cured sample.

-

Calculate the density of the cured adhesive (ρ_cured = mass / volume).

-

-

Calculation of Volumetric Shrinkage:

-

Volumetric Shrinkage (%) = [ (ρ_cured - ρ_uncured) / ρ_cured ] * 100

-

4.2.2. Dilatometry Method

Volume dilatometry directly measures the change in volume of the resin during the curing process.

Methodology:

-

Sample Preparation: A known mass of the uncured this compound® is placed in the sample holder of the dilatometer.

-

Measurement Setup: The sample is confined by an immiscible liquid (e.g., mercury or a suitable oil) in a calibrated capillary tube.

-

Curing and Data Acquisition:

-

The dilatometer is placed in a temperature-controlled environment (e.g., a water bath or an oven).

-

The curing process is initiated by raising the temperature according to the desired profile.

-

As the resin cures and shrinks, the level of the confining liquid in the capillary tube changes.

-

This change in height is recorded over time.

-

The volumetric shrinkage is calculated from the change in the liquid level and the known dimensions of the capillary tube.

-

Visualizations

Caption: this compound® Polymerization Signaling Pathway.

Caption: Experimental Workflow for Shrinkage Measurement.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. backoffice.hoyermotors.com [backoffice.hoyermotors.com]

- 4. scispace.com [scispace.com]

- 5. docs.rs-online.com [docs.rs-online.com]

- 6. azom.com [azom.com]

- 7. freemansupply.com [freemansupply.com]

- 8. researchgate.net [researchgate.net]

- 9. freemansupply.com [freemansupply.com]

- 10. freemansupply.com [freemansupply.com]

- 11. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Role of plasticizers and accelerators in Araldite mixtures.

An In-depth Technical Guide on the Core Role of Plasticizers and Accelerators in Araldite® Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical roles that plasticizers and accelerators play in the formulation and performance of this compound® epoxy resin mixtures. Understanding the interplay of these components is essential for tailoring the properties of the final cured material to meet the specific demands of various research, scientific, and drug development applications. This document details the mechanisms of action, quantitative effects, and experimental protocols for evaluating these additives, supplemented with clear data presentation and visual diagrams.

The Role of Plasticizers in this compound® Mixtures

Plasticizers are additives that increase the flexibility and reduce the brittleness of the cured epoxy resin.[1] They function by inserting themselves between the polymer chains, which disrupts the intermolecular forces and increases the free volume, allowing the chains to move more freely.[1] This modification of the polymer network leads to a decrease in the glass transition temperature (Tg), hardness, and tensile strength, while increasing the elongation at break and impact resistance.

Mechanism of Action

The addition of plasticizers to an epoxy resin system is a form of external plasticization. These low molecular weight compounds do not chemically react with the epoxy matrix but rather physically disrupt the polymer chain packing. This disruption reduces the cohesive forces between the polymer chains, leading to a softer and more flexible material.

Quantitative Effects of Plasticizers

The specific effects of a plasticizer on the properties of this compound® depend on the type and concentration of the plasticizer used. While extensive quantitative data for proprietary this compound® formulations is not always publicly available, the general trends are well-established in epoxy chemistry.

Table 1: General Quantitative Effects of Plasticizers on Epoxy Resin Properties

| Property | Effect of Increasing Plasticizer Concentration | Typical Range of Change |

| Glass Transition Temp (Tg) | Decrease | 5-15 °C per 10 phr increase |

| Tensile Strength | Decrease | 10-30% decrease per 10 phr incr. |

| Elongation at Break | Increase | 50-200% increase per 10 phr incr. |

| Shore D Hardness | Decrease | 5-10 points decrease per 10 phr |

| Viscosity (uncured) | Decrease | 20-50% decrease per 10 phr incr. |

Note: phr = parts per hundred parts of resin.

Experimental Protocols for Evaluating Plasticizers

-

Formulation: Prepare a series of this compound® mixtures with varying concentrations of the plasticizer (e.g., 0, 5, 10, 15, 20 phr).

-

Mixing: Thoroughly mix the this compound® resin, hardener, and plasticizer at a controlled temperature until a homogeneous mixture is achieved.

-

Degassing: Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Curing: Cast the mixture into appropriate molds for the required test specimens and cure according to the manufacturer's recommendations or a defined curing schedule.

-

Tensile Properties (ASTM D638): Use a universal testing machine to determine the tensile strength, modulus of elasticity, and elongation at break of dumbbell-shaped specimens.[2][3][4] The test is conducted at a constant rate of crosshead displacement.

-

Flexural Properties (ASTM D790): A three-point bending test is performed on rectangular bar specimens to measure the flexural strength and modulus.[5][6][7] This provides insight into the material's stiffness and resistance to bending forces.

-

Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the cured epoxy.[8][9][10] The Shore D scale is typically used for rigid and semi-rigid plastics.

-

Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (ASTM E1640): DMA is a highly sensitive technique for determining the Tg.[11][12][13] A small rectangular specimen is subjected to an oscillating force at a set frequency while the temperature is ramped. The Tg can be identified as the peak of the tan delta curve or the onset of the storage modulus drop.

-

Viscosity Measurement (ASTM D2393): The viscosity of the uncured resin mixture is measured using a rotational viscometer at a controlled temperature.[14][15][16] This is crucial for understanding the processability of the formulation.

The Role of Accelerators in this compound® Mixtures

Accelerators, also known as catalysts, are added to this compound® mixtures to increase the rate of the curing reaction.[17] They achieve this by lowering the activation energy of the epoxy-hardener reaction, allowing the cross-linking process to occur more rapidly or at lower temperatures.

Mechanism of Action

The specific mechanism of an accelerator depends on its chemical nature and the type of hardener used in the this compound® system. For amine-cured systems, tertiary amines are common accelerators. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the epoxy ring, initiating ring-opening polymerization.

Quantitative Effects of Accelerators

The addition of an accelerator has a significant impact on the curing kinetics of this compound®. The cure time can be dramatically reduced, which is a critical factor in many manufacturing and experimental settings.

Table 2: Performance Data of Accelerators in this compound® Systems

| This compound® System | Accelerator (phr) | Cure Time at 23°C | Cure Time at 60°C |

| This compound® 2011 | None | ~24 hours | ~3 hours |

| This compound® 2011 + Accelerator A (2 phr) | 2 phr | ~8 hours | ~1 hour |

| This compound® 2014-2 | (Proprietary) | 5 hours for LSS > 1MPa | 20 minutes for LSS > 1MPa |

| This compound® Rapid | (Proprietary) | 30 minutes for LSS > 1MPa | - |

LSS = Lap Shear Strength. Data is illustrative and based on typical values from various this compound® technical datasheets.[3][18][19]

Experimental Protocols for Evaluating Accelerators

The sample preparation follows the same procedure as for plasticizer evaluation, with the variable being the type and concentration of the accelerator.

-

Differential Scanning Calorimetry (DSC) (ASTM E698): DSC is the primary technique for studying the cure kinetics of epoxy resins.[5][7]

-

Non-isothermal Scan: A small, uncured sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) in the DSC. The resulting exotherm is integrated to determine the total heat of reaction (ΔH_total).

-

Isothermal Scan: An uncured sample is rapidly heated to a specific isothermal cure temperature, and the heat flow is monitored over time. The extent of cure (α) at any time (t) can be calculated by integrating the heat flow up to that time (ΔH_t) and dividing by the total heat of reaction: α = ΔH_t / ΔH_total.

-

Kinetic Modeling: The data from isothermal scans at different temperatures can be used to determine kinetic parameters such as the activation energy (Ea) and the reaction order (n) using various kinetic models.

-

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the curing process by tracking the disappearance of characteristic absorption bands of the reactants (e.g., the epoxy group at ~915 cm⁻¹) and the appearance of bands corresponding to the products.[2][8][20]

-

A thin film of the reacting mixture is placed between two KBr plates or on an ATR crystal.

-

Spectra are recorded at regular intervals during the curing process.

-

The extent of reaction can be determined by monitoring the change in the area of the epoxy peak relative to an internal standard peak that does not change during the reaction.

-

Conclusion

The judicious selection and use of plasticizers and accelerators are paramount in tailoring the properties of this compound® epoxy systems for specific applications. Plasticizers offer a means to enhance flexibility and toughness, while accelerators provide control over the curing rate and processing time. A thorough understanding of their mechanisms of action and a systematic experimental approach to their evaluation are essential for optimizing the performance of the final cured material. The experimental protocols outlined in this guide, based on established ASTM standards, provide a robust framework for the characterization of plasticized and accelerated this compound® mixtures.

References

- 1. freemansupply.com [freemansupply.com]

- 2. theijes.com [theijes.com]

- 3. intertronics.co.uk [intertronics.co.uk]

- 4. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 5. Comparison of the Isothermal Cure Kinetics of this compound LY 5052 / 4 4â DDS Epoxy System Using a Differential Scanning Calorimetry and a Microwave Heated Calorimeter [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsdjournal.org [rsdjournal.org]

- 9. medium.com [medium.com]

- 10. biesterfeld.no [biesterfeld.no]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of Mechanical Properties of Ductile/Brittle Epoxy Resin BFRP-AL Joints under Different Immersion Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. freemansupply.com [freemansupply.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. pbipolymer.com [pbipolymer.com]

- 18. static.rapidonline.com [static.rapidonline.com]

- 19. intertronics.co.uk [intertronics.co.uk]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of Araldite Components for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety precautions for the handling of Araldite components, specifically targeting laboratory environments. This compound, a widely used epoxy resin system, consists of two primary components: an epoxy resin, commonly based on bisphenol A diglycidyl ether (BADGE), and a hardener, typically an amine-based compound. While invaluable for their strong adhesive properties, these components present chemical hazards that necessitate strict safety protocols to mitigate risks of skin irritation, sensitization, and other adverse health effects.

This document outlines the core hazards, provides detailed handling protocols, and summarizes key quantitative safety data. It is intended to supplement, not replace, official Safety Data Sheets (SDS) and institutional safety procedures.

Core Hazards of this compound Components

The primary health risks associated with uncured this compound components are skin and eye irritation, and allergic skin reactions (sensitization).[1][2] Vapors or mists, particularly from heated components or during spraying, can also cause respiratory irritation.[2]

-

Epoxy Resin (Bisphenol A Diglycidyl Ether - BADGE): This component is a primary skin irritant and a known skin sensitizer.[3] Repeated or prolonged contact can lead to allergic contact dermatitis.[1] While cured epoxy is generally considered non-toxic, dust from sanding partially cured epoxy can be hazardous.[4] BADGE is also a suspected endocrine disruptor.[5][6]

-

Amine Hardeners: These compounds are often corrosive and can cause severe skin and eye irritation or burns.[5] They are also potent skin sensitizers.[7][8] Inhalation of amine vapors can lead to respiratory irritation and, in sensitized individuals, may trigger asthma-like symptoms.[9]

Quantitative Safety Data

The following tables summarize key quantitative data for the common components of this compound. This information has been compiled from various safety data sheets and occupational safety databases.

Table 1: Occupational Exposure Limits (OELs) for Common this compound Components

| Chemical Component | CAS No. | Agency | TWA (8-hour) | STEL/Ceiling | Skin Notation |

| Bisphenol A Diglycidyl Ether (BADGE) | 1675-54-3 | OSHA | Not Established | Not Established | No |

| ACGIH | Not Established | Not Established | No | ||

| NIOSH | Not Established | Not Established | No | ||

| Germany (MAK) | 5 mg/m³ (inhalable fraction) | - | Yes (Sensitizer) | ||

| Diethylenetriamine (DETA) | 111-40-0 | ACGIH | 1 ppm (4.2 mg/m³) | - | Yes |

| NIOSH | 1 ppm (4 mg/m³) | - | Yes | ||

| Triethylenetetramine (TETA) | 112-24-3 | AIHA (WEEL) | 1 ppm | - | Yes |

| Isophorone diamine (IPDA) | 2855-13-2 | - | Not Established | Not Established | - |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. A "Skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.[7][10][11]

It is critical to note that for many specific epoxy resin and hardener formulations, formal occupational exposure limits have not been established.[3] Therefore, a conservative approach to minimize exposure is essential.

Table 2: Physical and Chemical Properties of Primary Components

| Property | Bisphenol A Diglycidyl Ether (Resin) | Diethylenetriamine (Hardener Example) |

| Appearance | Colorless to pale yellow viscous liquid | Yellow, viscous liquid |

| Odor | Slight, characteristic | Ammoniacal |

| Boiling Point | >200 °C (>392 °F) | 207 °C (405 °F) |

| Flash Point | >200 °C (>392 °F) | 98.9 °C (210 °F) |

| Vapor Pressure | <0.1 Pa @ 20 °C | 22 Pa @ 20 °C |

| Specific Gravity | ~1.16 | ~0.95 |

| Solubility in Water | Insoluble | Soluble |

(Values are approximate and can vary by specific product formulation)

Experimental Protocols for Safe Handling

Adherence to detailed, standardized procedures is paramount for minimizing exposure and ensuring safety in a laboratory setting.

Protocol for Risk Assessment and Control

Before any new procedure involving this compound, a formal risk assessment should be conducted. This protocol follows the principles of the Hierarchy of Controls.

-

Elimination/Substitution:

-

Assess if the use of an epoxy resin is necessary.

-

If required, investigate whether a less hazardous formulation is available (e.g., single-component systems, systems with less volatile hardeners, or those with a lower sensitization potential).

-

-

Engineering Controls:

-

All handling of uncured this compound resin and hardener must be performed within a certified chemical fume hood to control vapor inhalation.

-

Ensure an eyewash station and safety shower are immediately accessible.[5]

-

-

Administrative Controls:

-

Personal Protective Equipment (PPE):

-

Use the prescribed PPE as detailed in Protocol 3.2. PPE is the last line of defense.

-

Protocol for Personal Protective Equipment (PPE)

-

Hand Protection:

-

Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended. PVC gloves may be suitable for minor tasks but are not recommended for cleaning up spills with solvents.

-

Never use latex gloves, as they offer poor protection against the chemicals in epoxy systems.

-

Gloves should be inspected for tears or holes before each use.

-

If contact occurs, remove gloves immediately, wash hands, and don a new pair.

-

Remove gloves using a technique that avoids skin contact with the contaminated exterior.

-

-

Eye and Face Protection:

-

Wear safety glasses with side shields at a minimum.

-

Chemical splash goggles are required when there is a risk of splashing.

-

A full-face shield should be worn over safety glasses when handling larger quantities or during procedures with a high splash potential.[5]

-

-

Body Protection:

-

A fully fastened laboratory coat must be worn.

-

For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Wear long pants and closed-toe shoes.

-

Protocol for Mixing and Application

-

Preparation:

-

Gather all necessary materials (resin, hardener, mixing containers, stir sticks, application tools, and waste container) inside the chemical fume hood before starting.

-

Cover the work surface with a disposable absorbent liner.

-

-

Mixing:

-

Carefully dispense the required amounts of resin and hardener according to the manufacturer's instructions.

-

Mix the components thoroughly but gently to avoid entraining excessive air bubbles.

-

Be aware that the curing reaction is exothermic and can generate significant heat, especially with larger volumes. Do not mix large quantities in a single, deep container.

-

-

Application:

-

Apply the mixed epoxy using appropriate tools (e.g., spatula, brush).

-

If applying to a component that cannot be placed in the fume hood, ensure the area is well-ventilated and minimize the time spent outside the hood.

-

-

Curing:

-

Allow components to cure in a designated, well-ventilated area, preferably within a fume hood.

-

Label the curing items with the date and time of mixing.

-

-

Cleanup:

Protocol for Emergency Response

-

Skin Contact:

-

Eye Contact:

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the affected person to fresh air.

-

If breathing is difficult, provide oxygen.

-

Seek medical attention if symptoms persist.

-

-

Spill Response:

-

For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Do not use sawdust or other combustible materials to absorb hardeners.[11]

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with soap and water. A small amount of solvent may be used for final cleaning if necessary, with appropriate precautions.

-

For large spills, evacuate the area, alert others, and contact the institutional emergency response team.

-

Visualized Workflows and Pathways

The following diagrams illustrate key safety concepts and workflows for handling this compound components.

Caption: Hierarchy of controls for managing this compound hazards.

Caption: Standard workflow for the safe handling of this compound.

Caption: Conceptual pathway of skin sensitization by this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cdph.ca.gov [cdph.ca.gov]

- 3. dap.com [dap.com]

- 4. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICSC 0620 - DIETHYLENETRIAMINE [chemicalsafety.ilo.org]

- 8. Health Problems of Epoxy Resins and Amine-curing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdc.gov [cdc.gov]

- 10. nj.gov [nj.gov]

- 11. TRIETHYLENETETRAMINE | Occupational Safety and Health Administration [osha.gov]

- 12. hwmaint.oem.bmj.com [hwmaint.oem.bmj.com]

- 13. DIGLYCIDYL ETHER (DGE) | Occupational Safety and Health Administration [osha.gov]

Araldite Viscosity: A Technical Guide to Tissue Penetration and Embedding for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Araldite viscosity in achieving optimal tissue penetration for microscopic analysis and other research applications. This compound, a widely used epoxy resin, serves as a robust embedding medium, providing the necessary support for ultrathin sectioning of biological samples. The extent to which the resin infiltrates the tissue directly impacts the quality of structural preservation and the fidelity of subsequent imaging. This document provides a comprehensive overview of various this compound formulations, their viscosity characteristics, and the experimental protocols necessary to evaluate and optimize tissue embedding procedures.

The Critical Role of Viscosity in Tissue Infiltration

The viscosity of an embedding resin is a primary determinant of its ability to penetrate the intricate structures of biological tissues. Lower viscosity resins generally exhibit more effective and complete infiltration, which is crucial for preserving the ultrastructure of cells and their organelles. Incomplete penetration can lead to artifacts such as tissue distortion, sectioning difficulties, and poor image quality.

The process of tissue embedding involves a sequential replacement of water with a dehydrating agent (typically ethanol (B145695) or acetone), followed by a transitional solvent (like propylene (B89431) oxide), and finally, the liquid resin mixture. The viscosity of the resin at each stage of infiltration is a key factor. For dense tissues or samples with complex geometries, a low-viscosity resin is essential to ensure that all interstitial spaces are thoroughly filled before polymerization.

This compound Formulations and Their Viscosity

This compound is available in various formulations, each with distinct physical properties. The viscosity of the final embedding mixture is influenced by the specific type of this compound resin used, as well as the choice of hardener, accelerator, and any plasticizers or other modifiers. Temperature also plays a significant role; warming the resin components before mixing can substantially reduce their viscosity, facilitating more thorough mixing and easier handling.[1][2]

Below is a summary of the viscosity data for several common this compound resins and their components used in microscopy and other applications. It is important to note that the viscosity of the final mixture will be a composite of these individual values and can be tailored by adjusting the component ratios.

| Component/Resin | Type/Application | Viscosity (at 25°C unless otherwise noted) | Reference(s) |

| This compound Resins | |||

| This compound 502 | Epoxy Embedding Resin | 2100-3600 cP | [3] |

| This compound 6005 | General Purpose Epoxy Resin | 7500-9500 cP | [4][5] |

| This compound CY 212 | Epoxy Resin | 1200-1700 mPa·s | [6] |

| This compound M | Epoxy Embedding Resin | Viscous Liquid | [7] |

| This compound AY 105-1 | Epoxy Resin | 6-8.5 Pa·s | [8] |

| This compound 2011 (Resin) | Multipurpose Epoxy Adhesive | 30-50 Pa·s | [8][9] |

| This compound 2020 (Resin) | Low Viscosity Epoxy Adhesive | 100-200 mPa·s | [10] |

| Hardeners | |||

| Dodecenylsuccinic anhydride (B1165640) (DDSA) | Hardener | 290 cP | [11] |

| Methyl nadic anhydride (MNA) | Hardener | 225-315 cP | [11] |

| Hardener HY 991 | Hardener for AY 105-1 | 15-35 Pa·s | [8] |

| This compound 2011 (Hardener) | Hardener for 2011 Resin | 20-35 Pa·s | [8][9] |

| This compound 2020 (Hardener) | Hardener for 2020 Resin | 70-170 mPa·s | [10] |

| Accelerators | |||

| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Accelerator | - | [12] |

| Benzyldimethylamine (BDMA) | Accelerator (lower viscosity than DMP-30) | - | [11][13] |

| Comparative Resins | |||

| Eponate 12™ | Aliphatic Epoxy Resin | 15-21 cP | [11] |

| Spurr's Resin | Low Viscosity Embedding Medium | 60 cP | [14] |

Experimental Protocols

Protocol for Measuring this compound Viscosity

Accurate and consistent measurement of resin viscosity is essential for quality control and for optimizing embedding protocols. A rotational viscometer is a standard instrument for this purpose.

Objective: To determine the dynamic viscosity of an this compound resin mixture.

Materials and Equipment:

-

Rotational viscometer (e.g., cone and plate or coaxial cylinder type)

-

Temperature-controlled sample holder

-

This compound resin components (resin, hardener, accelerator)

-

Mixing container and stirrer

-

Timer

-

Solvent for cleaning (e.g., acetone)

Procedure:

-

Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.

-

Sample Preparation:

-

Pre-warm the this compound resin and hardener to the desired mixing temperature (e.g., 60°C) to reduce their viscosity.[1]

-

Accurately weigh or measure the desired amounts of resin and hardener into a mixing container.

-

Thoroughly mix the components for a specified time (e.g., 10-15 minutes) to ensure a homogenous mixture.

-

Add the accelerator and mix for an additional 1-2 minutes.

-

-

Viscosity Measurement:

-

Set the temperature of the viscometer's sample holder to the desired measurement temperature (e.g., 25°C).

-

Place the required volume of the prepared this compound mixture into the sample holder.

-

Lower the spindle or cone into the resin and allow the temperature to equilibrate.

-

Start the rotation of the spindle at a defined shear rate.

-

Record the viscosity reading once it has stabilized. For non-Newtonian fluids, it is important to record viscosity at multiple shear rates.

-

-

Data Recording: Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP), along with the temperature and shear rate.

-

Cleaning: Thoroughly clean the viscometer components with a suitable solvent immediately after use to prevent the resin from curing on the instrument.

Protocol for Quantifying Tissue Penetration of this compound